- Preparation of cyclic amidines, Germany, , ,

Cas no 936-49-2 (2-Phenyl-2-imidazoline)

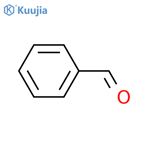

2-Phenyl-2-imidazoline structure

Nome do Produto:2-Phenyl-2-imidazoline

2-Phenyl-2-imidazoline Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Phenyl-4,5-dihydro-1H-imidazole

- 2-Phenylimidazoline

- 2-Phenyl-2-imidazoline

- 4,5-Dihydro-2-phenyl-1H-imidazole

- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)

- 2-Phenyl-4,5-dihydroimidazole

- 2PZ-L

- B 31

- Curezol2PZ-L

- NSC 54747

- Veba B 31

- Vestagon B 31

- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)

- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)

- Curezol 2PZ-L

- Curezol 2PZL-T

- Eutomer B 31

- Jietongda SA 31

- SA 31

- 2-Phenyl-4,5-dihydro-1H-imidazole #

- AC-11337

- E78R99DCH8

- EN300-29510

- 2-IMIDAZOLINE, 2-PHENYL-

- MFCD00005180

- STK367860

- EC 213-313-4

- W-100236

- 2-Phenyl-2-imidazoline, >=96% (HPLC)

- BRN 0119250

- DTXSID5061322

- 936-49-2

- NSC54747

- EINECS 213-313-4

- 1H-Imidazole,5-dihydro-2-phenyl-

- STR05026

- BDBM50240363

- 2-Phenyl-1H-Imidazoline

- NS00008391

- F1995-0381

- CS-0008348

- 5-23-06-00425 (Beilstein Handbook Reference)

- 1H-Imidazole, 4,5-dihydro-2-phenyl-

- 2-phenyl imidazoline

- D78018

- Z283858536

- AKOS001429412

- 4,5-dihydro-2-phenylimidazole

- P0685

- NSC-54747

- Q63392122

- CHEMBL274548

- SCHEMBL105024

- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline

-

- MDL: MFCD00005180

- Inchi: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)

- Chave InChI: BKCCAYLNRIRKDJ-UHFFFAOYSA-N

- SMILES: N1CCNC=1C1C=CC=CC=1

Propriedades Computadas

- Massa Exacta: 146.08400

- Massa monoisotópica: 146.084

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 157

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 24.4A^2

- XLogP3: 0.9

Propriedades Experimentais

- Cor/Forma: White crystals

- Densidade: 1,15 g/cm3

- Ponto de Fusão: 100.0 to 103.0 deg-C

- Ponto de ebulição: 181°C/20mmHg(lit.)

- Ponto de Flash: Fahrenheit: 303.8 ° f

Celsius: 151 ° c - Índice de Refracção: 1.5600 (estimate)

- Coeficiente de partição da água: dissolution

- PSA: 24.39000

- LogP: 0.80080

- λmax: 325(lit.)

- Solubilidade: Not determined

2-Phenyl-2-imidazoline Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Danger

- Declaração de perigo: H302-H315-H319

- Declaração de Advertência: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Número de transporte de matérias perigosas:UN 3263 8/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 22-38-41-50/53

- Instrução de Segurança: S26-S36/37/39-S45-S37/39

- RTECS:NJ4395500

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature(BD23178)

- Frases de Risco:R36/37/38

- PackingGroup:Ⅲ

2-Phenyl-2-imidazoline Dados aduaneiros

- CÓDIGO SH:2933290090

- Dados aduaneiros:

China Customs Code:

2933290090Overview:

2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Phenyl-2-imidazoline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9461131-100g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 98% | 100g |

RMB 59.20 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-100g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 100g |

¥76.0 | 2021-09-08 | ||

| abcr | AB140695-25 g |

2-Phenyl-2-imidazoline, 95%; . |

936-49-2 | 95% | 25 g |

€47.50 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-25g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 25g |

¥36.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-1kg |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 1kg |

¥576.0 | 2021-09-08 | ||

| Ambeed | A591130-25g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 98% | 25g |

$17.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-500g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 500g |

¥296.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78727-50G |

2-Phenyl-2-imidazoline |

936-49-2 | 50g |

¥434.73 | 2023-11-21 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-100g |

2-Phenyl-2-imidazoline |

936-49-2 | >98.0%(HPLC) | 100g |

¥93.90 | 2023-09-01 | |

| Enamine | EN300-29510-10.0g |

2-phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 93.0% | 10.0g |

$22.0 | 2025-03-21 |

2-Phenyl-2-imidazoline Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Hydrogen sulfide

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Ethanol ; 1 h, reflux; cooled

1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referência

- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation, RSC Advances, 2015, 5(76), 62194-62201

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux

Referência

- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines, Journal of Organic Chemistry, 2013, 78(8), 4158-4164

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Referência

- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene, Synlett, 2006, (2), 227-230

Synthetic Routes 6

Condições de reacção

1.1 Solvents: Acetonitrile

Referência

- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations, Tetrahedron, 1986, 42(5), 1449-60

Synthetic Routes 7

Condições de reacção

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Referência

- Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochlorite, Synthesis, 2007, (13), 1939-1942

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Referência

- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine, Tetrahedron, 2007, 63(6), 1474-1480

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Dichloromethane ; 30 min, 0 °C

1.2 Reagents: N-Bromosuccinimide ; overnight, rt

1.3 Reagents: Sodium dithionite Solvents: Water

1.2 Reagents: N-Bromosuccinimide ; overnight, rt

1.3 Reagents: Sodium dithionite Solvents: Water

Referência

- One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates, Tetrahedron, 2007, 63(3), 638-643

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Water ; 30 min, rt

1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C

1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C

Referência

- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002

Synthetic Routes 12

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ; 2 h, reflux; 20 mm Hg, 175 - 180 °C

Referência

- Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398

Synthetic Routes 13

Condições de reacção

1.1 Catalysts: Phosphorus sulfide (P2S5) ; 5.5 min, heated; cooled; rt

Referência

- Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation, Monatshefte fuer Chemie, 2007, 138(6), 579-583

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt

Referência

- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity, Sustainable Chemistry and Pharmacy, 2023, 34,

Synthetic Routes 16

Condições de reacção

1.1 Catalysts: Sulfur ; 2.5 min, rt

Referência

- Microwave-assisted facile and convenient synthesis of imidazolines, Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356

Synthetic Routes 17

Condições de reacção

1.1 Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referência

- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons, ARKIVOC (Gainesville, 2018, (7), 131-142

Synthetic Routes 18

Condições de reacção

1.1 Solvents: tert-Butanol ; 20 min, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C

1.3 Reagents: Sodium dithionite Solvents: Water ; rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C

1.3 Reagents: Sodium dithionite Solvents: Water ; rt

Referência

- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide, Synthesis, 2011, (10), 1599-1603

Synthetic Routes 19

Condições de reacção

1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C

Referência

- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles, Journal of Organic Chemistry, 2007, 72(12), 4440-4448

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C

Referência

- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives, Synthesis, 2013, 45(18), 2525-2532

2-Phenyl-2-imidazoline Raw materials

- Tert-BUTYL ISOCYANIDE

- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide

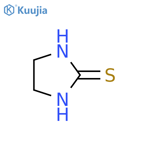

- 2-Imidazolidinethione

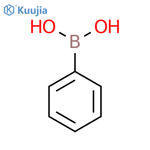

- Phenylboronic acid

- Iodobenzene

- Benzaldehyde

2-Phenyl-2-imidazoline Preparation Products

2-Phenyl-2-imidazoline Literatura Relacionada

-

Michalina Anio?a,Andrzej Katrusiak,Reza Kia CrystEngComm 2012 14 6424

-

Xianhai Tian,Lina Song,Ertong Li,Qiang Wang,Wenquan Yu,Junbiao Chang RSC Adv. 2015 5 62194

-

Myungmo Lee,Young-Ju Lee,Eunyoung Park,Yohan Park,Min Woo Ha,Suckchang Hong,Yeon-Ju Lee,Taek-Soo Kim,Mi-hyun Kim,Hyeung-geun Park Org. Biomol. Chem. 2013 11 2039

-

Shuaishuai Shang,Shenni Li,Changjun Peng,Honglai Liu,Jun Hu J. Mater. Chem. C 2023 11 7397

-

Jing Li,Degong Jia,Zengjing Guo,Yangqing Liu,Yinong Lyu,Yu Zhou,Jun Wang Green Chem. 2017 19 2675

936-49-2 (2-Phenyl-2-imidazoline) Produtos relacionados

- 59-98-3(Tolazoline)

- 504-74-5(Imidazolidine)

- 930-52-9(2-Ethyl-2-imidazoline)

- 96-45-7(2-Imidazolidinethione)

- 120-93-4(imidazolidin-2-one)

- 5465-96-3(2-Nitroamino-2-imidazoline)

- 615-16-7(2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 80-73-9(1,3-Dimethyl-2-imidazolidinone)

- 28118-54-9(4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane))

- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)

Fornecedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Shanghai Aoguang Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Nanjing Jubai Biopharm

Membro Ouro

CN Fornecedor

A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel